2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide

Catalog No.
S831060
CAS No.
1138442-34-8
M.F
C13H18BrNO2
M. Wt
300.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide

CAS Number

1138442-34-8

Product Name

2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide

IUPAC Name

2-bromo-N-[3-(3-methylbutoxy)phenyl]acetamide

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

InChI

InChI=1S/C13H18BrNO2/c1-10(2)6-7-17-12-5-3-4-11(8-12)15-13(16)9-14/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,16)

InChI Key

ZJYHGGQBTKTRCW-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=CC(=C1)NC(=O)CBr

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)NC(=O)CBr

2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide is a chemical compound with the molecular formula C13H18BrNO2C_{13}H_{18}BrNO_{2} and a molecular weight of approximately 300.19 g/mol. It is characterized by the presence of a bromine atom at the second position of the acetamide structure, along with a phenyl ring that has an isopentyloxy substituent at the para position. This compound is primarily utilized in scientific research, particularly in the fields of chemistry and biology, where it serves as an intermediate in various synthetic pathways and as a tool for studying biochemical interactions .

The chemical reactivity of 2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide includes several notable reactions:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction depending on the reagents used. For example, lithium aluminum hydride can reduce the amide group.
  • Hydrolysis: The amide bond can be hydrolyzed in acidic or basic conditions to yield the corresponding carboxylic acid and amine .

Research indicates that 2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide exhibits significant biological activity. It is primarily studied for its potential interactions with various proteins and enzymes, influencing biochemical pathways. The bromine atom's electrophilic nature allows it to participate in reactions that modify protein structures or functions. This compound is investigated for its therapeutic potential, although it is mainly used for research purposes rather than direct medical applications .

The synthesis of 2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide typically involves the bromination of N-[3-(isopentyloxy)phenyl]acetamide. Common methods include:

  • Bromination Reaction: Utilizing bromine or a brominating agent in solvents such as dichloromethane or acetic acid.
  • Controlled Conditions: The reaction is usually conducted under controlled temperature conditions to ensure selectivity and yield .

This synthesis process allows for the introduction of the bromine substituent while maintaining the integrity of the acetamide structure.

2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide has diverse applications across several fields:

  • Chemistry: It serves as an intermediate for synthesizing more complex organic compounds.
  • Biology: Employed in studies involving protein interactions and modifications, aiding in understanding biochemical pathways.
  • Medicine: Investigated for potential therapeutic applications, particularly in drug development.
  • Industry: Utilized in creating new materials and chemical processes .

Interaction studies involving 2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide focus on its binding affinity to various biological targets. These studies typically explore how this compound interacts with enzymes or receptors, influencing their activity through mechanisms such as competitive inhibition or allosteric modulation. The unique structural features of this compound contribute to its specific interaction profiles, making it a valuable tool for biochemical research .

Several compounds share structural similarities with 2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide, including:

  • 2-Bromo-N-[3-(methoxy)phenyl]acetamide: Contains a methoxy group instead of an isopentyloxy group.
  • 2-Bromo-N-[3-(ethoxy)phenyl]acetamide: Features an ethoxy substituent instead of isopentyloxy.
  • 2-Bromo-N-[3-(propoxy)phenyl]acetamide: Has a propoxy group replacing the isopentyloxy group.

Comparison Table

Compound NameUnique Feature
2-Bromo-N-[3-(methoxy)phenyl]acetamideMethoxy substituent
2-Bromo-N-[3-(ethoxy)phenyl]acetamideEthoxy substituent
2-Bromo-N-[3-(propoxy)phenyl]acetamidePropoxy substituent

The uniqueness of 2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide lies in its specific isopentyloxy group, which influences its reactivity and interactions in biochemical applications compared to these similar compounds .

XLogP3

3.9

Dates

Modify: 2023-08-16

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